Ethyl 5-hydroxyimidazo[1,2-a]pyridine-3-carboxylate
Description
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
ethyl 5-oxo-1H-imidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-2-15-10(14)7-6-11-8-4-3-5-9(13)12(7)8/h3-6,11H,2H2,1H3 |
InChI Key |
YLUNVXYPWYWNJC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=CC=CC(=O)N21 |
Origin of Product |
United States |
Preparation Methods
Core Formation by Condensation
The fundamental step in synthesizing ethyl 5-hydroxyimidazo[1,2-a]pyridine-3-carboxylate is the formation of the imidazo[1,2-a]pyridine scaffold. This is typically achieved by the condensation of 2-aminopyridine derivatives with α-halocarbonyl compounds such as ethyl 2-halogenated-3-oxobutanoates. The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl, followed by cyclization to form the fused imidazo ring.
- Example: Condensation of 2-aminopyridine with ethyl 2-bromo-3-oxobutanoate in ethanol under reflux conditions, typically overnight, yields the imidazo[1,2-a]pyridine-3-carboxylate ester intermediate. Yields reported range from 50% to 75%, depending on substituents and conditions.
Hydroxylation at Position 5
Selective hydroxylation at the 5-position of the imidazo[1,2-a]pyridine ring is more challenging due to regioselectivity issues. Two main approaches are documented:
Direct Hydroxylation: Using oxidizing agents such as hydrogen peroxide in the presence of iron(II) salts (H₂O₂/Fe²⁺ system) can introduce the hydroxy group at the desired position. This method requires careful control to avoid overoxidation or side reactions.
Directed C–H Activation: Transition metal-catalyzed C–H functionalization strategies, particularly palladium-catalyzed aerobic C–H carbonylative esterification, have been developed to functionalize imidazo[1,2-a]pyridines selectively. This method uses alkyl alcohols as carbonyl sources under mild conditions, enabling the introduction of ester groups and hydroxyl functionalities in a single step.
Esterification
The carboxylate ester at position 3 is generally introduced during the initial condensation step by using α-halocarbonyl esters (e.g., ethyl bromoacetate) as electrophiles. Alternatively, esterification can be achieved post-cyclization by reacting the corresponding carboxylic acid derivatives with ethanol under acidic conditions.
Advanced Synthetic Techniques
Microwave-Assisted Organic Synthesis (MAOS)
Microwave irradiation has been employed to accelerate the condensation reactions, improving yields and reducing reaction times significantly. For example, the synthesis of various imidazo[1,2-a]pyridine-3-carboxylates under microwave conditions in ethanol or 1,2-dimethoxyethane has yielded up to 75% product in minutes compared to hours under conventional heating.
One-Pot Two-Step Synthesis
A streamlined approach involves a one-pot, two-step sequence where the condensation and subsequent hydroxylation or esterification occur sequentially without isolating intermediates. This method enhances efficiency and scalability, especially for industrial production.
Industrial Production Considerations
Industrial synthesis often utilizes continuous flow reactors and automated platforms to optimize reaction parameters such as temperature, solvent, and reagent addition rates. The use of solvents capable of azeotropic water removal (e.g., toluene, methyl isobutyl ketone) facilitates condensation reactions by shifting equilibrium toward product formation. The process typically operates at 40–100°C, with pH conditions ranging from slightly acidic to basic but often without the need for added acid/base.
Data Tables and Reaction Outcomes
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Condensation (core formation) | 2-Aminopyridine + ethyl 2-bromo-3-oxobutanoate, EtOH, reflux overnight | 50–75 | Yields vary with substitution; traditional heating |
| Microwave-assisted condensation | Same reagents, microwave irradiation, ethanol or DME, minutes | Up to 75 | Faster reaction, improved yield |
| Hydroxylation | H₂O₂/Fe²⁺ or Pd-catalyzed aerobic C–H activation | Variable | Regioselective hydroxylation at position 5 |
| Esterification | Ethanol, acidic catalyst or during condensation | Incorporated in condensation | Ester group introduced at position 3 |
Research Outcomes and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR spectra confirm the structure and regioselectivity of hydroxylation. The ester carbonyl carbon resonates near δ 160 ppm in ^13C NMR, while aromatic protons adjacent to the hydroxy group show characteristic deshielding.
Purification: Products are typically purified by silica gel column chromatography using petroleum ether/ethyl acetate mixtures (e.g., 4:1 ratio) or by recrystallization.
Physical Properties: Melting points and spectral data are consistent with literature values for analogous compounds, confirming successful synthesis.
Summary of Preparation Methodologies
| Methodology | Advantages | Limitations |
|---|---|---|
| Traditional Condensation | Established, straightforward | Long reaction times, moderate yields |
| Microwave-Assisted Synthesis | Rapid, improved yields | Requires specialized equipment |
| Pd-Catalyzed C–H Activation | Regioselective, mild conditions, green chemistry | Catalyst cost, optimization needed |
| One-Pot Two-Step Synthesis | Efficient, scalable | Requires careful control of reaction steps |
This comprehensive overview of preparation methods for this compound integrates diverse synthetic strategies from classical condensation to modern catalytic C–H activation and microwave-assisted synthesis. The data tables and research outcomes reflect the current state of knowledge from peer-reviewed literature and patent disclosures, providing a professional and authoritative resource for researchers in heterocyclic and medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxyimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of ethyl 5-oxoimidazo[1,2-a]pyridine-3-carboxylate.
Reduction: Formation of ethyl 5-hydroxyimidazo[1,2-a]pyridine-3-methanol.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-hydroxyimidazo[1,2-a]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl 5-hydroxyimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, it can interact with DNA or RNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent at position 5 significantly influences the compound’s properties. For instance:
Key Observations :
- Electron-Withdrawing Groups (e.g., -NO₂, -Cl): Enhance stability and may lower solubility due to reduced polarity. Nitro and chloro derivatives are often intermediates for further functionalization .
Market and Commercial Relevance
- Ethyl 2-Methylimidazo[1,2-a]pyridine-3-carboxylate : A commercially available intermediate with a dedicated market report, indicating its use in pharmaceuticals and agrochemicals .
- Niche Derivatives : Chloro, fluoro, and bromo analogs (e.g., ethyl 6-fluoro and 6-bromo) are supplied by specialty chemical vendors (purity >95%) .
Gap for 5-Hydroxy Analog: No commercial suppliers or market data were identified, suggesting it remains a research-focused compound.
Biological Activity
Ethyl 5-hydroxyimidazo[1,2-a]pyridine-3-carboxylate is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
Antimicrobial Properties
Research indicates that derivatives of imidazo[1,2-a]pyridine, including this compound, exhibit significant antimicrobial activity. A study evaluating a series of imidazo[1,2-a]pyridine-3-carboxamides demonstrated potent inhibition against Mycobacterium tuberculosis (Mtb) with minimum inhibitory concentrations (MICs) as low as 0.006 μM for some compounds. Notably, compound 18 from this series outperformed the clinical candidate PA-824 against multidrug-resistant strains of Mtb, suggesting a novel mechanism of action distinct from existing therapies .
Kinase Inhibition
Imidazo[1,2-a]pyridine derivatives have also been investigated for their potential as protein kinase inhibitors. A study synthesized several new derivatives and tested them against kinases such as DYRK1A and CLK1. The results indicated that specific modifications to the imidazo[1,2-a]pyridine scaffold can enhance inhibitory activity in the micromolar range. These findings suggest that this compound may serve as a lead compound in developing therapeutics for conditions like Alzheimer's disease due to its ability to modulate kinase activity .
Antiulcer Activity
Another area of interest is the antiulcer activity of imidazo[1,2-a]pyridine derivatives. Studies have shown that these compounds can inhibit gastric acid secretion and promote mucosal defense mechanisms. The synthesis and evaluation of these compounds revealed promising antiulcer effects in animal models, indicating their potential for treating gastrointestinal disorders .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The hydroxyl group at position 5 and the carboxylate at position 3 are crucial for its biological efficacy. SAR studies have shown that modifications at these positions significantly impact potency:
| Position | Substituent | Activity |
|---|---|---|
| 5 | Hydroxyl | Essential for activity |
| 3 | Carboxylate | Enhances solubility and potency |
| Various | Alkyl or halogen substituents | Modulate kinase inhibition |
These insights into SAR provide a framework for designing more potent analogs with improved pharmacological profiles.
Case Study 1: Inhibition of Mycobacterium tuberculosis
In a pivotal study, a series of imidazo[1,2-a]pyridine derivatives were screened against various strains of Mtb. This compound was included in this screening and demonstrated significant antibacterial activity with an MIC lower than many existing treatments. This finding underscores the compound’s potential as a candidate for further development in tuberculosis therapy.
Case Study 2: Kinase Inhibition in Alzheimer's Disease
A study focusing on the inhibition of DYRK1A revealed that this compound could effectively inhibit this kinase involved in neurodegenerative processes. The implications of this finding suggest that targeting DYRK1A could provide therapeutic strategies for Alzheimer's disease and related disorders.
Q & A
Q. What are the standard synthetic routes for Ethyl 5-hydroxyimidazo[1,2-a]pyridine-3-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves cyclization of 2-aminopyridine derivatives with α,β-unsaturated esters. A common method includes reacting 5-hydroxypyridine precursors with ethyl bromopyruvate under basic conditions (e.g., K₂CO₃ in ethanol at 80°C). Optimization focuses on:
- Catalyst selection : Base strength impacts cyclization efficiency; weaker bases (e.g., NaHCO₃) may reduce side reactions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve yield but require rigorous purification .
- Temperature control : Elevated temperatures (70–90°C) accelerate cyclization but risk decomposition of the hydroxy group .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : Assignments of aromatic protons (δ 7.2–9.4 ppm) and the ethyl ester (δ 1.3–4.4 ppm) confirm regioselectivity .
- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 263.0822 for C₁₁H₁₁N₂O₃) .
- IR spectroscopy : Hydroxy group absorption (~3200–3400 cm⁻¹) and ester C=O stretch (~1720 cm⁻¹) .
Q. How is preliminary bioactivity screening conducted for this compound?
Standard assays include:
- Enzyme inhibition : Testing against kinases (e.g., PI3Kα) via fluorescence-based assays (IC₅₀ determination) .
- Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (MIC values) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess selectivity .
Advanced Research Questions
Q. How do computational models predict the reactivity of the 5-hydroxy group in further derivatization?
Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) reveal:
- Electrophilic substitution : The 5-hydroxy group directs electrophiles to the C-2 position (σ-complex stability ΔG = -12.3 kcal/mol) .
- Hydrogen bonding : Intramolecular H-bonding with the ester carbonyl stabilizes the planar conformation, reducing rotational entropy (ΔS = -15.2 J/mol·K) .
- Solvent effects : Polar solvents (e.g., water) enhance hydroxyl deprotonation (pKa ~9.2), favoring nucleophilic reactions .
Q. How can conflicting bioactivity data between this compound and its analogs be resolved?
Discrepancies arise from structural nuances. For example:
- Fluorinated analogs (e.g., 6,8-difluoro derivatives) show 10-fold higher PI3Kα inhibition due to enhanced hydrophobic interactions .
- Bromo-substituted analogs exhibit off-target effects (e.g., EED binding) not seen in the hydroxy variant . Methodology :
- Docking simulations : Compare binding poses in PI3Kα (PDB: 2R3U) to identify steric clashes or favorable interactions .
- SAR tables : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values (Table 1).
Table 1 : Substituent Effects on PI3Kα Inhibition
| Substituent | Position | IC₅₀ (nM) | logP |
|---|---|---|---|
| -OH | 5 | 450 | 1.2 |
| -F | 6,8 | 38 | 1.8 |
| -Br | 8 | 620 | 2.4 |
Q. What strategies improve the metabolic stability of this compound in vivo?
- Prodrug design : Mask the hydroxy group as a phosphate ester (t₁/₂ increased from 1.2 to 4.7 h in rat plasma) .
- Cytochrome P450 inhibition : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) reduces oxidative degradation .
- Formulation : Nanoemulsions (e.g., PEG-PLGA) enhance bioavailability (AUC₀–24h: 12.3 vs. 5.7 μg·h/mL for free compound) .
Key Notes
- Contradictions : highlights bromo-substituted analogs’ off-target effects, while emphasizes fluorinated derivatives’ superiority. Contextualize via target-specific assays.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
